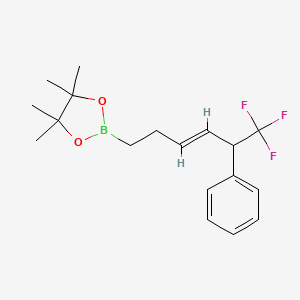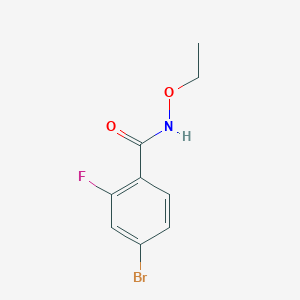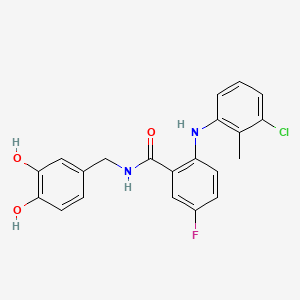
Topo I/COX-2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Topo I/COX-2-IN-1 is a compound known for its dual inhibitory action on topoisomerase I and cyclooxygenase-2 enzymes. It has shown potential in inducing apoptosis and inhibiting the migration of cancer cells, making it a promising candidate for anti-cancer therapies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Topo I/COX-2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Análisis De Reacciones Químicas
Types of Reactions
Topo I/COX-2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its inhibitory effects
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, potentially enhancing its biological activity .
Aplicaciones Científicas De Investigación
Topo I/COX-2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell migration.
Medicine: Explored as a potential anti-cancer agent due to its dual inhibitory action on topoisomerase I and cyclooxygenase-2.
Industry: Utilized in the development of new therapeutic agents and drug formulations .
Mecanismo De Acción
Topo I/COX-2-IN-1 exerts its effects by inhibiting the activity of topoisomerase I and cyclooxygenase-2 enzymes. Topoisomerase I is involved in DNA replication and transcription, while cyclooxygenase-2 is associated with inflammation and pain. By inhibiting these enzymes, this compound can induce apoptosis and inhibit cancer cell migration. The molecular targets and pathways involved include the inhibition of DNA synthesis and the suppression of inflammatory pathways .
Comparación Con Compuestos Similares
Similar Compounds
Podophyllotoxin: Known for its inhibitory effects on topoisomerase II.
Quercetin: Exhibits anti-inflammatory and anti-proliferative properties.
Kaempferol: Shows significant inhibition of cyclooxygenase-2
Propiedades
Fórmula molecular |
C21H18ClFN2O3 |
|---|---|
Peso molecular |
400.8 g/mol |
Nombre IUPAC |
2-(3-chloro-2-methylanilino)-N-[(3,4-dihydroxyphenyl)methyl]-5-fluorobenzamide |
InChI |
InChI=1S/C21H18ClFN2O3/c1-12-16(22)3-2-4-17(12)25-18-7-6-14(23)10-15(18)21(28)24-11-13-5-8-19(26)20(27)9-13/h2-10,25-27H,11H2,1H3,(H,24,28) |
Clave InChI |
MADVKIJUDVHXOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)NC2=C(C=C(C=C2)F)C(=O)NCC3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


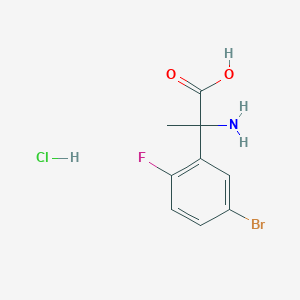
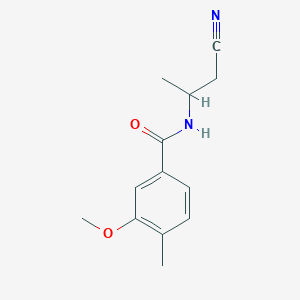
![n-Cyclopentyl-4-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14908020.png)
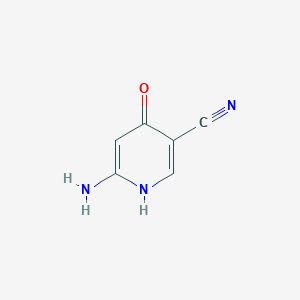
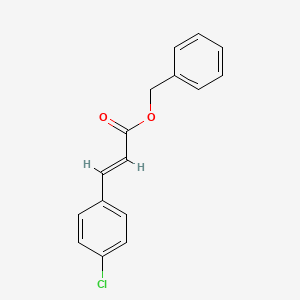
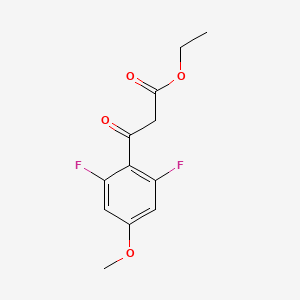
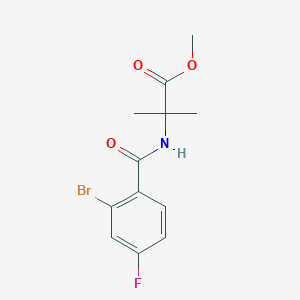
![3-((4-Aminothieno[2,3-d]pyrimidin-2-yl)thio)propanenitrile](/img/structure/B14908039.png)
![Bicyclo[2.2.1]hept-5-ene-2,3-diylbis(diphenylphosphane) dioxide](/img/structure/B14908048.png)
![7-Amino-3-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-7-carboxylic acid](/img/structure/B14908057.png)
![(R)-7-cyclohexyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B14908058.png)
![4-((Benzo[d]oxazol-2-ylamino)methyl)tetrahydro-2h-pyran-4-ol](/img/structure/B14908067.png)
